(2,3-Dichlorophenyl)(pyridin-3-yl)methanone
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Overview
Description
(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-pyridylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dichlorophenyl)(pyridin-2-yl)methanone
- (2,3-Dichlorophenyl)(pyridin-4-yl)methanone
- (3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Uniqueness
(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets
Biological Activity
(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a pyridin-3-yl moiety through a carbonyl functional group (methanone). Its molecular formula is C12H8Cl2N with a molecular weight of approximately 253.1 g/mol. The presence of two chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrate that derivatives can effectively inhibit specific CDK enzymes, leading to reduced tumor growth in various cancer cell lines .
- Antimicrobial Properties : The structural characteristics suggest potential antimicrobial effects, possibly due to the dichlorophenyl group's ability to enhance interaction with microbial membranes .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, although further research is needed to elucidate the mechanisms involved .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound can disrupt the cell cycle in cancer cells, leading to apoptosis .
- Microbial Enzymes : The compound may interact with enzymes critical for microbial survival, thereby exerting its antimicrobial effects .
Table 1: Biological Activity Summary
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | CDK inhibition | |
Antimicrobial | Membrane interaction | |
Anti-inflammatory | Unknown |
Table 2: In Vitro Cytotoxicity Data
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in T-47D and SK-MEL-5 cell lines, showcasing the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties of the compound were tested against several bacterial strains. Results demonstrated effective inhibition of growth, supporting its potential use in developing new antimicrobial agents.
Properties
Molecular Formula |
C12H7Cl2NO |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-5-1-4-9(11(10)14)12(16)8-3-2-6-15-7-8/h1-7H |
InChI Key |
SNRWLVOZKJUQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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